molecular formula C13H22N4 B8621755 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine

6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B8621755
M. Wt: 234.34 g/mol
InChI Key: UETIKTOVFGOGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 1,2-dichloroethane with ammonia or a primary amine under high-pressure conditions.

    Substitution on the Piperazine Ring: The propan-2-yl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Coupling of Piperazine and Pyridine Rings: The final step involves coupling the substituted piperazine with the pyridine ring, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but lacks the methyl group on the pyridine ring.

    5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound has an ethyl group instead of a propan-2-yl group on the piperazine ring.

    5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: This compound has an isopropyl group on the piperazine ring.

Uniqueness

6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group on the piperazine ring and the methyl group on the pyridine ring can enhance its interaction with molecular targets, potentially leading to improved therapeutic properties.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine

InChI

InChI=1S/C13H22N4/c1-10(2)16-6-8-17(9-7-16)12-4-5-13(14)15-11(12)3/h4-5,10H,6-9H2,1-3H3,(H2,14,15)

InChI Key

UETIKTOVFGOGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)N2CCN(CC2)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Stir 1-isopropyl-4-(2-methyl-6-nitro-pyridin-3-yl)-piperazine (2.52 g) and palladium over carbon 10% (600 mg) in methanol (38 mL) and EA (38 mL) under H2 (balloon) overnight. Filter over a celite pad and remove the solvent under vacuum. Purify by silica gel column chromatography eluting with DCM/methanol (0-10%) to afford 2.23 g of the title compound. MS (ES+): m/z=143 (M+H)+.
Quantity
2.52 g
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reactant
Reaction Step One
Quantity
38 mL
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solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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